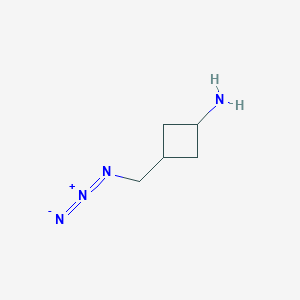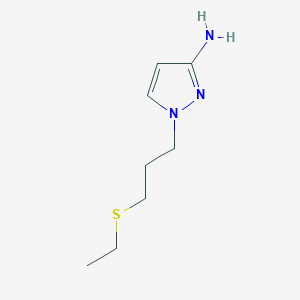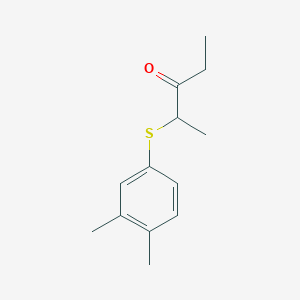
2-((3,4-Dimethylphenyl)thio)pentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3,4-Dimethylphenyl)thio)pentan-3-one is an organic compound with the molecular formula C13H18OS and a molecular weight of 222.35 g/mol . This compound is characterized by the presence of a thioether group attached to a pentanone backbone, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dimethylphenyl)thio)pentan-3-one typically involves the reaction of 3,4-dimethylthiophenol with a suitable pentanone derivative under controlled conditions. One common method is the nucleophilic substitution reaction where the thiophenol acts as a nucleophile, attacking the carbonyl carbon of the pentanone derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-((3,4-Dimethylphenyl)thio)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((3,4-Dimethylphenyl)thio)pentan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((3,4-Dimethylphenyl)thio)pentan-3-one involves its interaction with specific molecular targets and pathways. The thioether group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The carbonyl group can also interact with nucleophiles, leading to the formation of various derivatives with different biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pentanone: A simple ketone with a similar pentanone backbone but lacking the thioether group.
2-((4-(2,3-Dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methylphenyl)acetamide: A compound with a similar thioether group but a more complex structure.
Uniqueness
2-((3,4-Dimethylphenyl)thio)pentan-3-one is unique due to the presence of both the thioether and carbonyl groups, which allow it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential biological activities .
Propriétés
Formule moléculaire |
C13H18OS |
|---|---|
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
2-(3,4-dimethylphenyl)sulfanylpentan-3-one |
InChI |
InChI=1S/C13H18OS/c1-5-13(14)11(4)15-12-7-6-9(2)10(3)8-12/h6-8,11H,5H2,1-4H3 |
Clé InChI |
CCARJXPQAVVWSF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C)SC1=CC(=C(C=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13643182.png)
![Rel-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13643186.png)

![(R)-4,4'-Diiodo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B13643202.png)
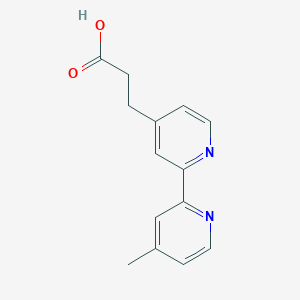
![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13643214.png)


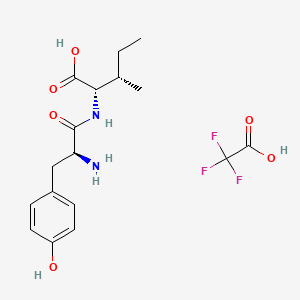
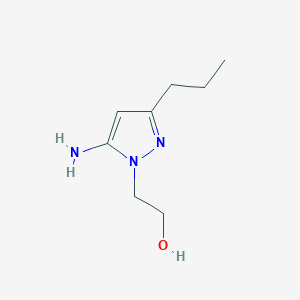

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B13643259.png)
